N-Methylphenylalanyl-prolyl-arginine

Peptide stability Anticoagulant storage Formulation development

N-Methylphenylalanyl-prolyl-arginine (CAS 162435-91-8; C21H32N6O4; MW 432.5 g/mol) is a synthetic tripeptide consisting of N-methyl-D-phenylalanine, L-proline, and L-arginine. As registered, this CAS number designates the free-acid form of the D-MePhe-Pro-Arg sequence—the immediate precursor to the C-terminal aldehyde derivative GYKI-14766 (Efegatran, LY294468), a potent, reversible, active-site-directed thrombin inhibitor.

Molecular Formula C21H32N6O4
Molecular Weight 432.5 g/mol
CAS No. 162435-91-8
Cat. No. B070518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylphenylalanyl-prolyl-arginine
CAS162435-91-8
SynonymsD-MePhe-Pro-Arg-H
MePhe-Pro-Arg
N-methylphenylalanyl-prolyl-arginine
Molecular FormulaC21H32N6O4
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C21H32N6O4/c1-24-16(13-14-7-3-2-4-8-14)19(29)27-12-6-10-17(27)18(28)26-15(20(30)31)9-5-11-25-21(22)23/h2-4,7-8,15-17,24H,5-6,9-13H2,1H3,(H,26,28)(H,30,31)(H4,22,23,25)/t15-,16-,17-/m0/s1
InChIKeyLVCPRLFCRFDKSQ-ULQDDVLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylphenylalanyl-prolyl-arginine (CAS 162435-91-8) Compound Procurement Guide for Thrombin-Targeted Research


N-Methylphenylalanyl-prolyl-arginine (CAS 162435-91-8; C21H32N6O4; MW 432.5 g/mol) is a synthetic tripeptide consisting of N-methyl-D-phenylalanine, L-proline, and L-arginine [1]. As registered, this CAS number designates the free-acid form of the D-MePhe-Pro-Arg sequence—the immediate precursor to the C-terminal aldehyde derivative GYKI-14766 (Efegatran, LY294468), a potent, reversible, active-site-directed thrombin inhibitor [2]. The N-methyl modification on the P3 phenylalanine residue is the critical structural feature that confers resistance to spontaneous chemical inactivation, thereby distinguishing this sequence from its non-methylated parent [3]. In the literature, biological data are predominantly reported for the aldehyde form; however, CAS 162435-91-8 serves as the canonical registry number for the core peptide sequence underlying this compound class [1].

Why N-Methylphenylalanyl-prolyl-arginine Cannot Be Interchanged with Generic D-Phe-Pro-Arg or Boc-D-Phe-Pro-Arg Analogs


In-class tripeptide thrombin inhibitors are not functionally equivalent: the N-methyl-D-phenylalanine modification on this compound eliminates a spontaneous, irreversible inactivation pathway that renders the non-methylated parent (D-Phe-Pro-Arg-H) unstable in neutral aqueous solution [1]. While Boc-capping (Boc-D-Phe-Pro-Arg-H, GYKI-14451) also confers chemical stability, it abolishes selectivity for thrombin over plasmin—a property retained by the N-methyl analog [1]. Furthermore, of the stable tripeptide aldehydes, only the D-MePhe-Pro-Arg sequence has demonstrated oral anticoagulant activity, with onset within 60 minutes and a duration of 3–6 hours after single oral doses of 5–10 mg/kg [2]. These three parameters—chemical stability, selectivity, and oral bioavailability—are not simultaneously present in any other member of this compound class, making generic substitution scientifically unjustified.

Quantitative Differentiation Evidence for N-Methylphenylalanyl-prolyl-arginine (D-MePhe-Pro-Arg Sequence) Versus Comparators


Chemical Stability in Aqueous Solution: D-MePhe-Pro-Arg-H Retains 100% Activity After 5 Days at 40°C While D-Phe-Pro-Arg-H Degrades by ≥50%

The N-methyl analog D-MePhe-Pro-Arg-H sulfate (compound 2) retained 100% of its initial antithrombin activity after 5 days of storage at 40°C in aqueous buffer (pH 6.0), as measured by thrombin time (TT) assay. In contrast, the non-methylated parent D-Phe-Pro-Arg-H sulfate (compound 1) lost 50% of its initial activity by day 3 and retained only approximately 40% by day 5 under identical conditions [1]. The Boc-protected analog Boc-D-Phe-Pro-Arg-H (compound 3) was also stable (100% activity at day 5), but this compound was subsequently shown to lack thrombin selectivity (see Evidence Item 2), meaning chemical stability alone is not a sufficient selection criterion [1].

Peptide stability Anticoagulant storage Formulation development

Thrombin Selectivity Over Plasmin: D-MePhe-Pro-Arg-H Retains High Selectivity While Boc-D-Phe-Pro-Arg-H Inhibits Both Enzymes Equally

In a head-to-head fibrin plate assay, D-MePhe-Pro-Arg-H (compound 2) demonstrated high selectivity for thrombin over plasmin with an ID50 of 100 µg/reaction mixture for plasmin, similar to the parent compound 1 (ID50 = 6.6 µg). In contrast, Boc-D-Phe-Pro-Arg-H (compound 3) inhibited both thrombin and plasmin with nearly equivalent potency, rendering it non-selective. The authors explicitly state: 'this compound [Boc-D-Phe-Pro-Arg-H] was far less specific than the free peptide, as it inhibited the thrombin-fibrinogen and plasmin-fibrin reactions equally well' [1]. The selectivity of D-MePhe-Pro-Arg-H was further confirmed in the urokinase (UK) and tissue plasminogen activator (tPA) activation assays, where it showed substantially lower inhibitory potency relative to 3, consistent with preserved fibrinolytic function [1].

Serine protease selectivity Fibrinolysis Anticoagulant specificity

In Vivo Antithrombotic Efficacy at Doses That Spare Hemostatic Function: GYKI-14766 Versus Heparin in a Canine Coronary Thrombosis Model

In a canine model of coronary artery thrombosis induced by electrolytic injury, the tripeptide thrombin inhibitor GYKI-14766 (D-MePhe-Pro-Arg-H) achieved significant antithrombotic efficacy at a minimum effective dose (MED) of 0.25 mg/kg/h by continuous i.v. infusion. At this dose, there was no effect on template bleeding time, activated partial thromboplastin time (APTT), or prothrombin time (PT). Heparin, at its MED of 80 U/kg bolus + 30 U/kg/h infusion, produced equivalent antithrombotic protection but was associated with a 2.5- to 3.0-minute increase in template bleeding time and 1.8-fold and 1.7-fold increases in APTT and PT, respectively [1]. The data demonstrate that 'antithrombotic efficacy was achieved at doses of GYKI-14766 that did not affect APTT, PT or template bleeding time, whereas antithrombotic efficacy observed with heparin was associated with significant increases in APTT, PT and template bleeding time' [1].

Therapeutic index Bleeding risk Antithrombotic efficacy

Oral Anticoagulant Activity: D-MePhe-Pro-Arg-H Is the Only Tripeptide Aldehyde Demonstrating Oral Bioactivity Across Multiple Species

In a multi-species pharmacokinetic study, D-MePhe-Pro-Arg-H administered orally at doses of 5–10 mg/kg to mice, rats, rabbits, and beagle dogs produced measurable anticoagulant and antiplatelet effects with onset within 60 minutes and a duration of 3–6 hours post-dose [1]. In rabbits, oral doses of 15–20 mg/kg yielded whole-blood inhibitor concentrations of 0.09–0.67 µg/mL as determined by bioassay, and these concentrations correlated with prolonged thrombin time and inhibition of ex vivo thrombin-induced platelet aggregation [2]. The parent compound D-Phe-Pro-Arg-H and the Boc-protected analog have not been reported to demonstrate comparable oral activity at these dose levels. This property is attributed to the N-methyl group, which confers resistance to both chemical degradation and enzymatic proteolysis in the gastrointestinal tract [1].

Oral bioavailability Peptide delivery Preclinical pharmacology

Potency in Thrombin Time Assay: D-MePhe-Pro-Arg-H Is Equipment to the Parent Compound with TT50 of 33 nM

The thrombin time (TT) assay was prolonged twofold by 33 nM efegatran (D-MePhe-Pro-Arg-H, the aldehyde form derived from CAS 162435-91-8), corresponding to an apparent Kass value of 0.8 × 10^8 L/mol [1]. For comparison, 17 nM hirudin was required to produce the same twofold TT prolongation. In the original Bajusz et al. study, D-MePhe-Pro-Arg-H (compound 2) and D-Phe-Pro-Arg-H (compound 1) showed essentially equivalent potency in the TT assay, requiring 0.04 µg/reaction mixture and 0.032 µg/reaction mixture, respectively, to double clotting time in normal human plasma [2]. This demonstrates that N-methylation preserves full inhibitory potency against thrombin while conferring the stability and selectivity advantages documented above.

Thrombin inhibition potency Biochemical assay Structure-activity relationship

Selectivity for Thrombin Over General Coagulation: APTT/TT Effect Ratio of 8:1 to 12:1 Demonstrates Targeted Anticoagulation

Efegatran (D-MePhe-Pro-Arg-H) demonstrated a pronounced selectivity for thrombin-mediated clotting (TT) over the intrinsic coagulation pathway (APTT), with an APTT/TT effect ratio of 8:1 in dogs and 12:1 in healthy human volunteers, based on the dose required to double each clotting time [1]. In the broader arginal thrombin inhibitor family, APTT/TT ratios ranged from 30 to 55, substantially higher than the ratio of 2 to 3 observed for hirudin [2]. This high APTT/TT ratio indicates that efegatran preferentially inhibits thrombin's catalytic activity on fibrinogen while minimally affecting upstream coagulation factors, a pharmacodynamic profile consistent with lower bleeding risk compared to less selective anticoagulants.

Coagulation selectivity APTT/TT ratio Drug safety profiling

Optimal Research and Industrial Application Scenarios for N-Methylphenylalanyl-prolyl-arginine and Its Aldehyde Derivative


Preclinical Thrombosis Models Requiring Antithrombotic Efficacy Without Hemorrhagic Confounding

In rodent and canine models of arterial or venous thrombosis where bleeding complications compromise endpoint interpretation, the D-MePhe-Pro-Arg sequence (as GYKI-14766) provides antithrombotic efficacy at doses that do not prolong template bleeding time, APTT, or PT—a therapeutic window not achieved with heparin at equipotent doses [1]. The minimum effective i.v. dose of 0.25 mg/kg/h in dogs serves as a validated starting point for dose-ranging studies [1].

Long-Term Oral Anticoagulation Studies in Conscious Animal Models

For chronic dosing paradigms where continuous intravenous infusion is impractical, D-MePhe-Pro-Arg-H is the only tripeptide aldehyde thrombin inhibitor with documented oral activity across four species (mouse, rat, rabbit, dog), with onset within 60 min and a 3–6 h duration after single oral doses of 5–10 mg/kg [2]. Blood levels of 0.09–0.67 µg/mL achieved after 15–20 mg/kg oral doses in rabbits correlated with both prolonged thrombin time and inhibited platelet aggregation [3].

In Vitro Thrombin Selectivity Assays Where Preservation of Fibrinolysis Is Critical

In biochemical or cell-based assays requiring selective thrombin inhibition without impairing the plasmin-mediated fibrinolytic system, the D-MePhe-Pro-Arg sequence is superior to Boc-D-Phe-Pro-Arg-H, which inhibits both thrombin and plasmin with near-equal potency [4]. The N-methyl analog retains full potency against thrombin while showing approximately 5000-fold weaker inhibition of plasmin compared to the Boc-protected analog [4], enabling cleaner pharmacological dissection of thrombin-dependent pathways.

Peptide Stability Reference Standard for Formulation Development of Aldehyde-Containing Therapeutics

The documented solution stability of D-MePhe-Pro-Arg-H—100% activity retention after 5 days at 40°C (pH 6.0) versus ≥50% loss for the non-methylated parent [4]—positions this compound as a benchmark reference standard for laboratories developing stable formulations of aldehyde-containing peptide therapeutics or evaluating lyophilization and reconstitution protocols.

Quote Request

Request a Quote for N-Methylphenylalanyl-prolyl-arginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.